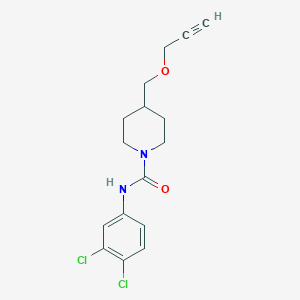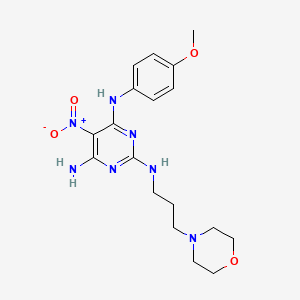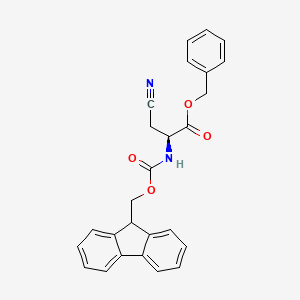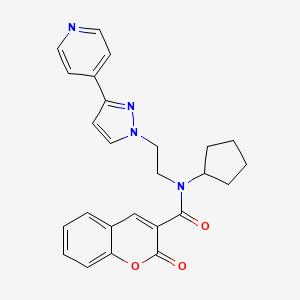
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as Fluoxetine hydrochloride and is used in the treatment of depression, obsessive-compulsive disorder (OCD), and other psychiatric disorders.
Mecanismo De Acción
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride works by selectively inhibiting the reuptake of serotonin in the brain. This results in increased levels of serotonin in the synaptic cleft, which leads to an improvement in mood and a reduction in symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride has several biochemical and physiological effects. It increases the levels of serotonin in the brain, which leads to an improvement in mood and a reduction in symptoms of depression and other psychiatric disorders. It also has anxiolytic, anti-obsessive, and appetite suppressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and well-established therapeutic effects. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations, including its potential for toxicity and its potential to interact with other drugs and substances.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride. These include:
1. Further studies on the potential use of this compound in the treatment of medical conditions such as neuropathic pain and obesity.
2. Development of new formulations and delivery methods for this compound to improve its efficacy and reduce its potential for toxicity.
3. Investigation of the potential for this compound to interact with other drugs and substances.
4. Studies on the long-term effects of this compound on brain function and behavior.
5. Development of new compounds based on the structure of 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride with improved therapeutic efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride involves the reaction of 4-fluoro-3-methylbenzaldehyde with phenylmagnesium bromide to form a Grignard reagent. The resulting Grignard reagent is then reacted with 1-(chloromethyl) cyclohexene to form 1-(4-fluoro-3-methylphenyl)-3-phenoxycyclohexene. This intermediate is then reduced with lithium aluminum hydride to form 1-(4-fluoro-3-methylphenyl)-3-phenoxypropan-1-ol, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride has been extensively studied for its therapeutic effects in the treatment of depression, OCD, and other psychiatric disorders. It has also been used in the treatment of premenstrual dysphoric disorder (PMDD), bulimia nervosa, and panic disorder. In addition, it has been studied for its potential use in the treatment of obesity, neuropathic pain, and other medical conditions.
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-phenoxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.ClH/c1-12-11-13(7-8-15(12)17)16(18)9-10-19-14-5-3-2-4-6-14;/h2-8,11,16H,9-10,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVSCJCLZZGEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCOC2=CC=CC=C2)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methylphenyl)-3-phenoxypropan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2792229.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)


![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)


![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)
![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2792241.png)

![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)
![2-chloro-3-[3-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]-8-methylquinoline](/img/structure/B2792246.png)
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2792251.png)